N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene-carboxamide core linked to a thiazole ring substituted with a benzothiazole moiety. The benzothiazole-thiazole system may contribute to π-π stacking and hydrogen-bonding capabilities, critical for biological activity .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3OS3/c20-15-10-5-1-3-7-13(10)26-16(15)17(24)23-19-22-12(9-25-19)18-21-11-6-2-4-8-14(11)27-18/h1-9H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWIHOODOFVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be further transformed into the desired product.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the target compound.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit notable antibacterial and antifungal activities. N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide has been studied for its efficacy against various pathogens. For instance, a study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory pathways. Its mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Anticancer Activity
Benzothiazole derivatives have been extensively researched for their anticancer properties. The specific compound under discussion has demonstrated activity against several cancer cell lines in vitro. Studies have reported that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential .
Biological Research
Enzyme Inhibition Studies
this compound has been evaluated as an inhibitor of cyclin-dependent kinase 5 (cdk5), which plays a significant role in neurodegenerative diseases. The compound was found to exhibit moderate inhibitory activity, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
Mechanistic Studies
The compound's interaction with biological targets has been elucidated through various mechanistic studies. For example, it was shown to bind to specific sites on target proteins, influencing their activity and stability. Such insights are critical for the rational design of more potent derivatives .
Material Science Applications
Polymer Development
In materials science, this compound is being explored for its potential use in developing new polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound’s ability to bind to these enzymes and inhibit their activity is a key factor in its antibacterial properties.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole/Thiazole System
3-Chloro-N-{6-Nitro-1,3-Benzothiazol-2-yl}-1-Benzothiophene-2-Carboxamide ():
The nitro group at the 6-position of the benzothiazole introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the target compound. The absence of the nitro group in the target compound likely improves bioavailability.- The dichlorophenyl group enhances lipophilicity, whereas the target compound’s benzothiophene may balance hydrophobicity with planar aromatic interactions .
Core Structural Modifications
- (3-Chloro-1-Benzothiophen-2-yl)(10,11-Dihydro-5H-Dibenzo[b,f]Azepin-5-yl)Methanone (): This ketone-based analog lacks the carboxamide linkage, reducing hydrogen-bonding capacity. The dibenzoazepine system introduces conformational flexibility, contrasting with the rigid thiazole-benzothiazole framework in the target compound .
N-(1,3-Benzothiazol-2-yl)-2-[4-(Furan-2-Carbonyl)Piperazin-1-yl]Acetamide ():
The piperazine-furan side chain increases solubility but introduces metabolic liabilities (e.g., oxidative degradation). The target compound’s lack of such flexible substituents may enhance metabolic stability .
Data Tables
Table 1: Structural and Functional Group Comparisons
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN3OS2 |
| Molecular Weight | 343.46 g/mol |
| CAS Number | 477486-47-8 |
| SMILES | O=C(C1CCCCC1)Nc1scc(n1)c1nc2c(s1)cccc2 |
Anticancer Activity
Benzothiazole derivatives have shown promising anticancer activities. Studies indicate that compounds with similar structures can inhibit various cancer cell lines. For instance, Kumbhare et al. reported that benzothiazole derivatives exhibited significant cytotoxicity against human leukemia and melanoma cell lines, with log GI50 values ranging from -5.48 to -5.56 . The mechanism of action often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Antibacterial and Antifungal Properties
Research has demonstrated that benzothiazole derivatives possess notable antibacterial and antifungal activities. The compound's ability to disrupt bacterial cell wall synthesis has been a focal point in developing new antimicrobial agents. A study highlighted that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . Additionally, antifungal assays indicated activity against common fungal pathogens, suggesting potential therapeutic applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have also been investigated. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. Experimental data suggest that such compounds can reduce inflammation markers in vitro and in vivo models .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Cell Lines/Pathogens | IC50/Effective Concentration |
|---|---|---|
| Anticancer | MCF-7 (breast cancer), U-937 (leukemia) | 0.57 µM (MCF-7), 10^-5 M (U-937) |
| Antibacterial | Staphylococcus aureus, E. coli | Effective at 10 µg/mL |
| Antifungal | Candida albicans | Effective at 5 µg/mL |
| Anti-inflammatory | COX enzyme inhibition | IC50 = 12 µM |
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : Specifically inhibits COX enzymes to reduce inflammation.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s core structure includes a benzothiophene scaffold substituted with a chloro group at position 3, linked via a carboxamide bridge to a thiazole ring fused with a benzothiazole moiety. The chloro substituent enhances electrophilicity, potentially improving target binding, while the benzothiazole-thiazole system enables π-π stacking and hydrogen bonding with biological targets like kinases or receptors . Structural analogs with similar motifs show activity against enzymes such as mitogen-activated protein kinase 1 (MAPK1) .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzothiazole core .
- Step 2: Coupling the benzothiophene-2-carboxylic acid chloride with the pre-synthesized thiazole-amine intermediate under reflux in dichloromethane or ethanol .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and validated by NMR/HPLC .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its mechanism of action in kinase inhibition?
- Kinase Assays: Use recombinant MAPK1 in a fluorescence-based kinase assay with ATP-competitive inhibitors as controls. Measure IC₅₀ values using ADP-Glo™ kits .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding modes within the kinase ATP-binding pocket, guided by structural analogs targeting MAPK1 .
- Cellular Validation: Test dose-dependent inhibition of phosphorylated ERK (downstream of MAPK1) in cancer cell lines (e.g., HeLa) via western blot .
Q. How should contradictory data on its antibacterial efficacy across studies be resolved?
Discrepancies may arise from differences in:
- Bacterial Strains: Standardize testing against ATCC reference strains (e.g., S. aureus ATCC 25923) .
- Assay Conditions: Use broth microdilution (CLSI guidelines) with fixed inoculum size (~5 × 10⁵ CFU/mL) and pH-controlled media .
- Compound Solubility: Pre-dissolve in DMSO (<1% v/v) and confirm stability via LC-MS prior to assays .
Q. What strategies optimize its metabolic stability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide site to enhance bioavailability .
- CYP450 Inhibition Screening: Use liver microsomes to identify metabolic hotspots; modify vulnerable positions (e.g., chloro substitution) .
- Pharmacokinetic Profiling: Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate t₁/₂ and AUC .
Methodological Considerations
Q. What analytical techniques are critical for characterizing its purity and stability?
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to assess purity (>95%) and detect degradation products .
- 1H/13C NMR: Confirm structural integrity via characteristic peaks (e.g., benzothiophene aromatic protons at δ 7.8–8.2 ppm) .
- DSC/TGA: Evaluate thermal stability under nitrogen to identify decomposition thresholds (>200°C ideal for formulation) .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Core Modifications: Replace the chloro group with fluorine to assess electronegativity effects on target affinity .
- Side Chain Variation: Introduce alkyl/aryl groups on the thiazole nitrogen to explore steric and hydrophobic interactions .
- Bioisosteric Replacement: Substitute benzothiazole with benzoxazole to evaluate heteroatom impact on solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
